

# SRX3177: A Technical Guide to a Triple-Action Inhibitor

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## Compound of Interest

Compound Name: SRX3177

Cat. No.: B15543064

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## Abstract

**SRX3177** is a novel small molecule inhibitor engineered to simultaneously target three key oncogenic pathways: cyclin-dependent kinases 4 and 6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD4.<sup>[1][2]</sup> This multi-targeted approach is designed to overcome the resistance mechanisms that often limit the efficacy of single-agent therapies. Preclinical studies have demonstrated the potential of **SRX3177** in various cancer models and have also revealed its utility as an antiviral agent against SARS-CoV-2. This document provides a comprehensive overview of the chemical properties, structure, and biological activities of **SRX3177**, including summaries of key quantitative data and representative experimental protocols.

## Structure and Chemical Properties

**SRX3177** is a thienopyranone-based compound with a complex heterocyclic structure.<sup>[3]</sup> Its chemical and physical properties are summarized in the tables below.

## Table 1: Chemical Identifiers and Properties of SRX3177

Property	Value
IUPAC Name	7-Cyclopentyl-N,N-dimethyl-2-((4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide[1]
CAS Number	2241237-51-2[1]
Molecular Formula	C31H32N6O4S[1]
Molecular Weight	584.70 g/mol [1]
SMILES	<chem>O=C1C=C(N2CCOCC2)OC3=C1SC=C3C4=CC=C(NC5=NC6=C(C=C(N6C7CCCC7)C(N(C)C)=O)C=N5)C=C4</chem>
Appearance	Light yellow to brown solid
Solubility	Soluble in DMSO (25 mg/mL)

## Biological Activity and Mechanism of Action

**SRX3177** exerts its biological effects by concurrently inhibiting three distinct signaling pathways crucial for cell growth, proliferation, and survival.

### Inhibition of CDK4/6

**SRX3177** is a potent inhibitor of CDK4 and CDK6, key enzymes that regulate the G1-S phase transition of the cell cycle. By inhibiting CDK4/6, **SRX3177** prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 checkpoint and preventing cancer cell proliferation.[2]

### Inhibition of PI3K

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. **SRX3177** targets the alpha and delta isoforms of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[4]

### Inhibition of BRD4

BRD4, a member of the BET family of proteins, is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-Myc. **SRX3177** binds to the bromodomains of BRD4, preventing its interaction with acetylated histones and thereby downregulating the expression of c-Myc and other pro-proliferative genes.[\[4\]](#)

## Antiviral Activity

Recent studies have highlighted the potential of **SRX3177** as an antiviral agent against SARS-CoV-2. The compound has been shown to block the replication of the virus in cell culture.[\[5\]](#)

## Quantitative Biological Data

The inhibitory activity of **SRX3177** against its primary targets and its efficacy in cellular assays have been quantified in several studies. The following tables summarize these key findings.

**Table 2: In Vitro Inhibitory Activity of SRX3177**

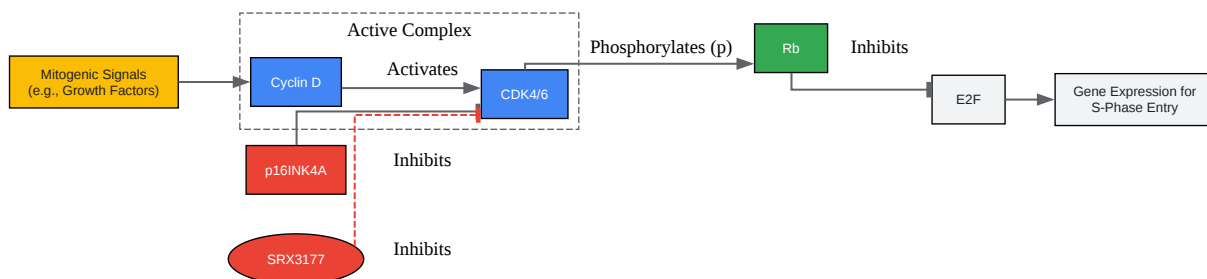
Target	IC50
CDK4	<2.5 nM <a href="#">[4]</a>
CDK6	3.3 nM <a href="#">[4]</a>
PI3K $\alpha$	79 nM <a href="#">[4]</a>
PI3K $\delta$	83 nM <a href="#">[4]</a>
PI3K $\gamma$	3.18 $\mu$ M <a href="#">[4]</a>
BRD4 BD1	33 nM <a href="#">[4]</a>
BRD4 BD2	89 nM <a href="#">[4]</a>

**Table 3: Cellular Activity of SRX3177**

Cell Line	Assay	Value
Calu-3	Cytotoxicity (CC50)	4.57 $\mu$ M[5]
Calu-3 (SARS-CoV-2 infected)	Antiviral Activity (IC50)	0.25 $\mu$ M[5]
Mantle Cell Lymphoma, Neuroblastoma, and Hepatocellular Carcinoma Cell Lines	Antitumor Activity (IC50)	Nanomolar range[4]

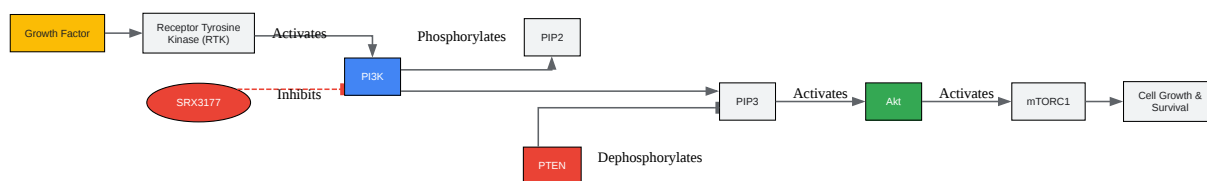
## Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by **SRX3177** and a conceptual workflow for its discovery and evaluation.



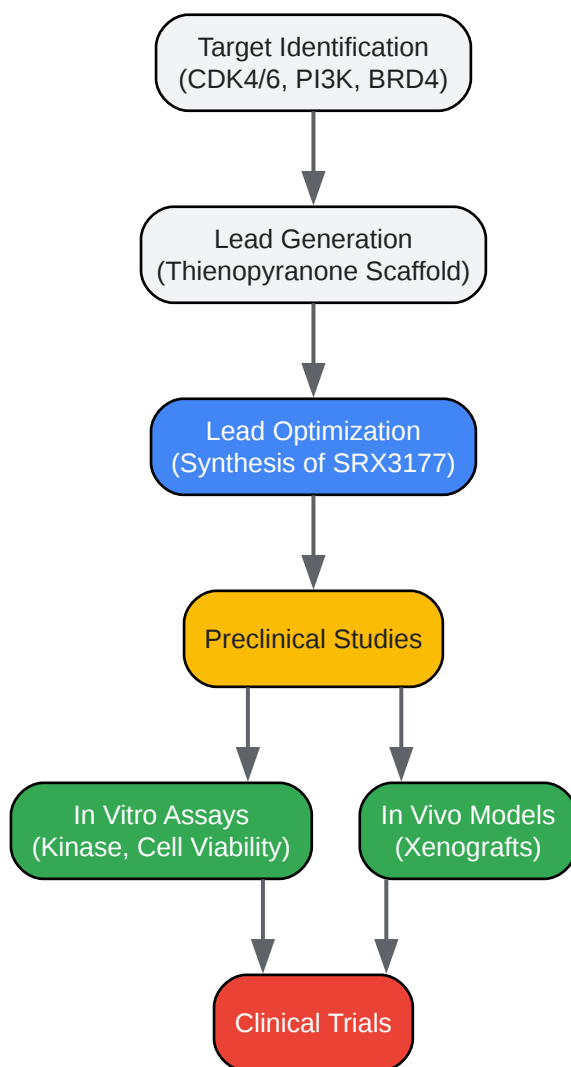
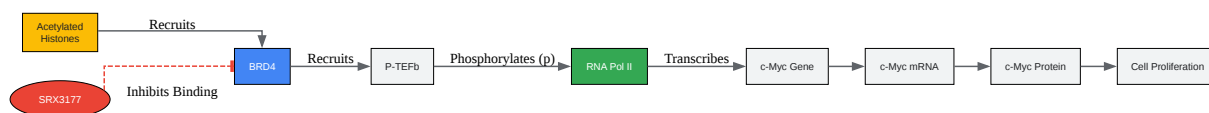
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**Caption:** The CDK4/6-Rb Signaling Pathway and the inhibitory action of **SRX3177**.



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**Caption:** The PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of **SRX3177**.



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